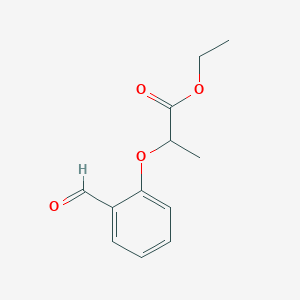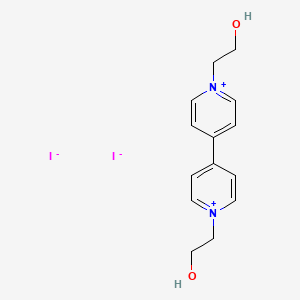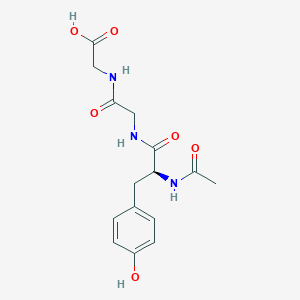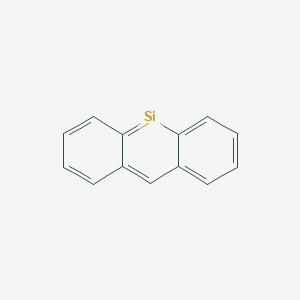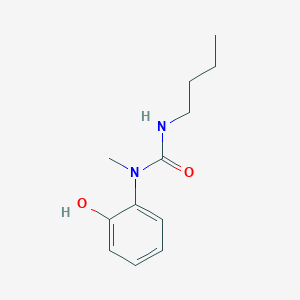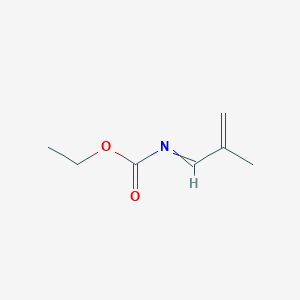
Ethyl (2-methylprop-2-en-1-ylidene)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-methylprop-2-en-1-ylidene)carbamate is an organic compound with the molecular formula C7H11NO2. It is a derivative of carbamic acid and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2-methylprop-2-en-1-ylidene)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 2-methylprop-2-en-1-amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under optimized conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-methylprop-2-en-1-ylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted carbamates.
Applications De Recherche Scientifique
Ethyl (2-methylprop-2-en-1-ylidene)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2-methylprop-2-en-1-ylidene)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.
Comparaison Avec Des Composés Similaires
Ethyl (2-methylprop-2-en-1-ylidene)carbamate can be compared with other carbamate derivatives, such as methyl carbamate and propyl carbamate. While these compounds share similar structural features, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
List of Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Benzyl carbamate
Propriétés
Numéro CAS |
34724-63-5 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
ethyl N-(2-methylprop-2-enylidene)carbamate |
InChI |
InChI=1S/C7H11NO2/c1-4-10-7(9)8-5-6(2)3/h5H,2,4H2,1,3H3 |
Clé InChI |
YXVPDCSQSWNIMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


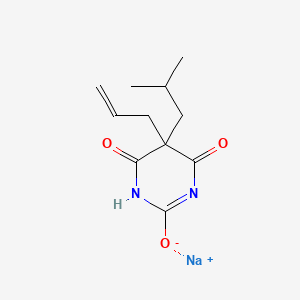
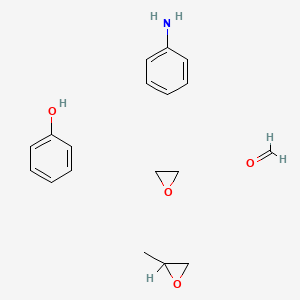
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
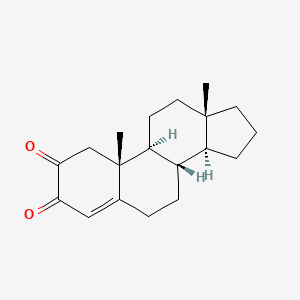

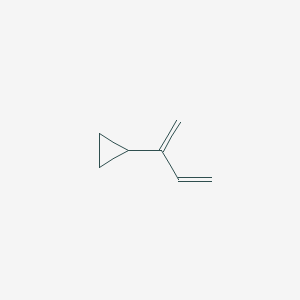
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
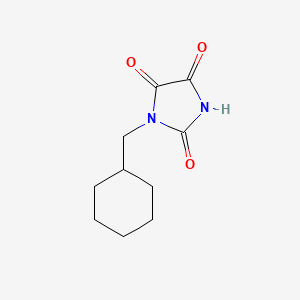
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
